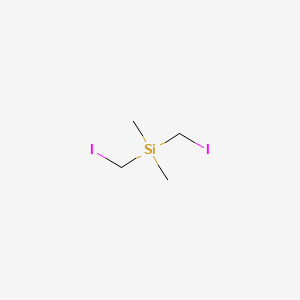
bis(iodomethyl)dimethylsilane
Vue d'ensemble
Description
Bis(iodomethyl)dimethylsilane is an organosilicon compound with the molecular formula C4H10I2Si It is characterized by the presence of two iodomethyl groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(iodomethyl)dimethylsilane typically involves the reaction of dimethylchlorosilane with iodomethane in the presence of a base such as sodium iodide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by iodomethyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted by other nucleophiles, such as amines or thiols, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form dimethylsilane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silane derivatives with amine functional groups, while oxidation reactions can produce silanol or siloxane compounds .
Applications De Recherche Scientifique
Bis(iodomethyl)dimethylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is employed in the modification of biomolecules to study their interactions and functions.
Medicinal Chemistry: The compound is explored for its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism by which bis(iodomethyl)dimethylsilane exerts its effects involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The dimethylsilane core provides stability and enhances the compound’s lipophilicity, facilitating its incorporation into various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylchlorosilane: A precursor in the synthesis of bis(iodomethyl)dimethylsilane, with similar reactivity but different functional groups.
Bis(chloromethyl)dimethylsilane: Another related compound with chlorine atoms instead of iodine, exhibiting different reactivity and applications.
Trimethylsilyl Compounds: Compounds with three methyl groups attached to silicon, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of iodomethyl groups, which confer distinct reactivity compared to other organosilicon compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .
Propriétés
IUPAC Name |
bis(iodomethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10I2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGVMOCRNHLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10I2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293918 | |
| Record name | bis(iodomethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-15-7 | |
| Record name | NSC93010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(iodomethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
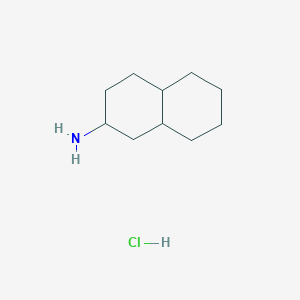
![1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea](/img/structure/B6597647.png)
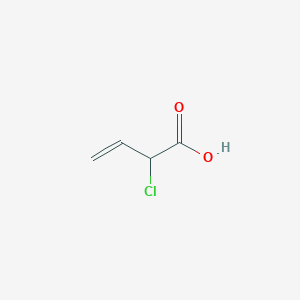

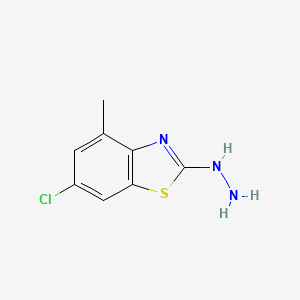
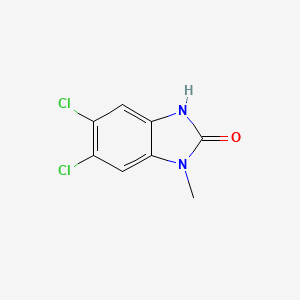
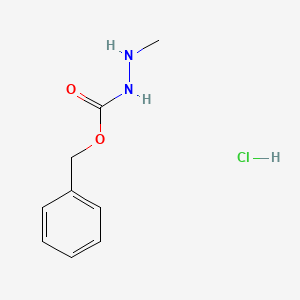
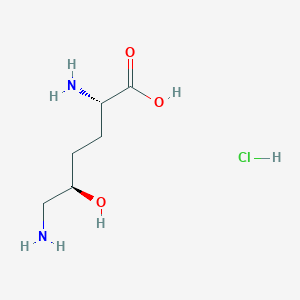
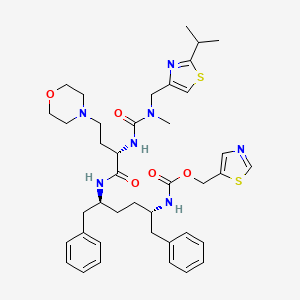
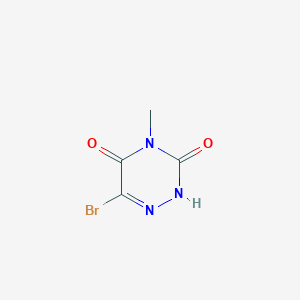
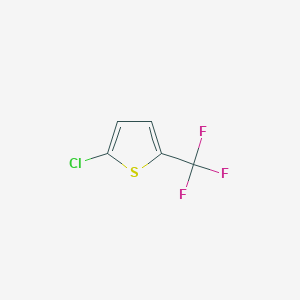
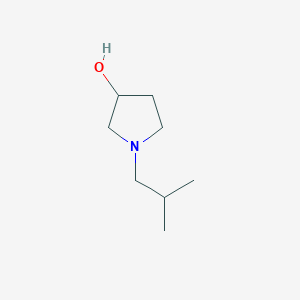
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
